molecular formula C22H26N4O5 B2778810 N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049575-31-6

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2778810
CAS No.: 1049575-31-6
M. Wt: 426.473
InChI Key: PRYMSSIOQGUNKX-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative and the piperazine derivative. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, while the piperazine ring can modulate the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
  • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)urea

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzo[d][1,3]dioxole and piperazine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-29-18-5-3-2-4-17(18)26-12-10-25(11-13-26)9-8-23-21(27)22(28)24-16-6-7-19-20(14-16)31-15-30-19/h2-7,14H,8-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYMSSIOQGUNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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